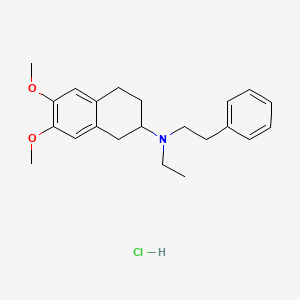
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is a synthetic organic compound. It belongs to the class of naphthalenamines, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with various functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of cyclization reactions.
Substitution Reactions: Introduction of methoxy groups at the 6 and 7 positions can be achieved through electrophilic aromatic substitution.
Amine Alkylation: The N-ethyl and N-(2-phenylethyl) groups are introduced via alkylation reactions using appropriate alkyl halides.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels.
Pathways Involved: It may modulate signaling pathways, such as neurotransmitter release or enzyme inhibition.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-naphthalenamine: Lacks the N-ethyl and N-(2-phenylethyl) groups.
6,7-Dimethoxy-2-naphthalenamine: Lacks the tetrahydro and N-ethyl groups.
Uniqueness
1,2,3,4-Tetrahydro-6,7-dimethoxy-N-ethyl-N-(2-phenylethyl)-2-naphthalenamine hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
116680-70-7 |
|---|---|
分子式 |
C22H30ClNO2 |
分子量 |
375.9 g/mol |
IUPAC 名称 |
N-ethyl-6,7-dimethoxy-N-(2-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-23(13-12-17-8-6-5-7-9-17)20-11-10-18-15-21(24-2)22(25-3)16-19(18)14-20;/h5-9,15-16,20H,4,10-14H2,1-3H3;1H |
InChI 键 |
NGVGPPYUNXCTGS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCC1=CC=CC=C1)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



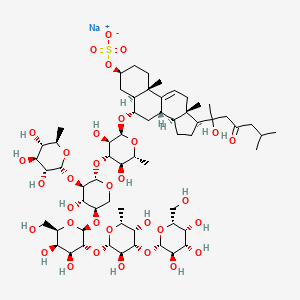

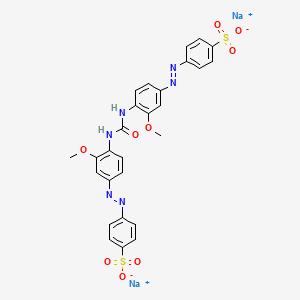
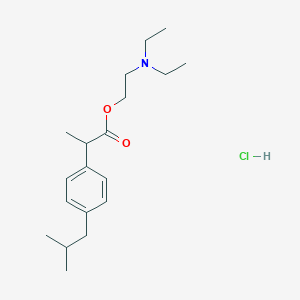




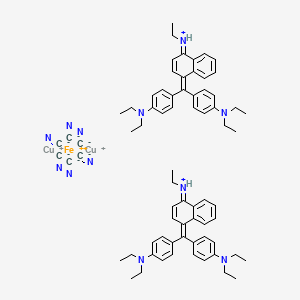
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)



